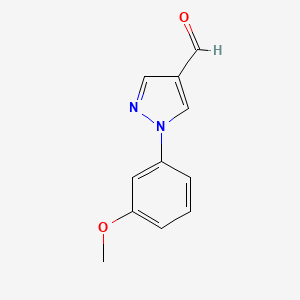

1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-4-2-3-10(5-11)13-7-9(8-14)6-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYDFDPOVHJFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589681 | |

| Record name | 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013835-89-6 | |

| Record name | 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to support research and development efforts.

Introduction

Pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The introduction of a formyl group at the C4 position of the pyrazole ring provides a reactive handle for further molecular elaboration. The 1-(3-methoxyphenyl) substituent is a common feature in pharmacologically active compounds, modulating properties such as metabolic stability and receptor binding. This guide focuses on the efficient synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Primary Synthetic Pathways

The synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be effectively achieved through two principal routes, both culminating in a Vilsmeier-Haack formylation.

Route A: Two-Step Synthesis via Pyrazole Intermediate

This classic approach involves the initial synthesis of the pyrazole ring followed by its formylation.

-

Step 1: Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole. This is typically achieved through the condensation of (3-methoxyphenyl)hydrazine with a suitable three-carbon building block, such as 1,1,3,3-tetramethoxypropane or malondialdehyde.

-

Step 2: Vilsmeier-Haack Formylation. The pre-formed 1-(3-methoxyphenyl)-1H-pyrazole is then subjected to formylation at the electron-rich C4 position using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Route B: One-Pot Cyclization and Formylation from Hydrazone

This streamlined approach combines the pyrazole ring formation and C4-formylation into a single synthetic operation.

-

Step 1: Hydrazone Formation. An appropriate ketone, such as acetone, is condensed with (3-methoxyphenyl)hydrazine to form the corresponding hydrazone.

-

Step 2: Vilsmeier-Haack Cyclization and Formylation. The resulting hydrazone is treated with the Vilsmeier reagent, which drives both the cyclization to the pyrazole ring and the formylation at the C4 position.[1][2][3]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Route A: Two-Step Synthesis

Step 1: Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole

-

Reagents and Materials:

-

(3-methoxyphenyl)hydrazine hydrochloride

-

1,1,3,3-Tetramethoxypropane

-

Hydrochloric acid (conc.)

-

Ethanol

-

Sodium hydroxide solution

-

Diethyl ether

-

-

Procedure:

-

A solution of (3-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid is prepared in a round-bottom flask.

-

1,1,3,3-Tetramethoxypropane (1.1 eq) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The residue is neutralized with a sodium hydroxide solution and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 1-(3-methoxyphenyl)-1H-pyrazole, which can be purified by column chromatography if necessary.

-

Step 2: Vilsmeier-Haack Formylation of 1-(3-methoxyphenyl)-1H-pyrazole

-

Reagents and Materials:

-

1-(3-methoxyphenyl)-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Crushed ice

-

Sodium bicarbonate (solid)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, anhydrous DMF (5.0 eq) is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (2.0 eq) is added dropwise to the cooled DMF with constant stirring. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

-

A solution of 1-(3-methoxyphenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF is then added dropwise to the Vilsmeier reagent.

-

The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 2-6 hours.[1] Reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[4]

-

Route B: One-Pot Synthesis from Hydrazone

-

Reagents and Materials:

-

Acetone

-

(3-methoxyphenyl)hydrazine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Methanol

-

Crushed ice

-

Sodium bicarbonate (solid)

-

-

Procedure:

-

Synthesize the hydrazone by refluxing a mixture of (3-methoxyphenyl)hydrazine (1.0 eq) and the corresponding ketone (e.g., acetone, 1.1 eq) in methanol. The product can be isolated upon cooling and filtration.

-

Prepare the Vilsmeier reagent as described in Route A, Step 2.

-

The hydrazone (1.0 eq) is added in small portions to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is then stirred at 60-65 °C for 4-6 hours.[1]

-

The work-up and purification follow the same procedure as described in Route A, Step 2.[1][5]

-

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Parameter | Route A: Two-Step Synthesis | Route B: One-Pot Synthesis |

| Step 1 | ||

| Key Reagents | (3-methoxyphenyl)hydrazine, 1,1,3,3-Tetramethoxypropane | (3-methoxyphenyl)hydrazine, Acetone |

| Solvent | Ethanol/HCl | Methanol |

| Temperature | Reflux | Reflux |

| Typical Yield | 80-90% | 85-95% |

| Step 2 | ||

| Key Reagents | POCl₃, DMF | POCl₃, DMF |

| Temperature | 60-80 °C | 60-65 °C |

| Reaction Time | 2-6 hours | 4-6 hours |

| Typical Yield | 60-75% | 65-80% |

| Overall Yield | 48-68% | 55-76% |

Table 2: Spectroscopic Data for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, CHO), ~8.2 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), ~7.4-7.0 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~185.0 (CHO), ~160.0 (Ar-C-O), ~150.0 (pyrazole-C), ~140.0 (pyrazole-C), ~130.0 (Ar-C), ~120.0 (Ar-C), ~115.0 (Ar-C), ~110.0 (Ar-C), ~55.0 (OCH₃) |

| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2840 (C-H aldehyde), ~1690 (C=O aldehyde), ~1600, ~1500 (C=C aromatic) |

| Mass Spec (m/z) | Calculated for C₁₁H₁₀N₂O₂: 202.07 |

Visualizations

Caption: Workflow for the two-step synthesis of the target compound (Route A).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 5. degres.eu [degres.eu]

physicochemical properties of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Core Physicochemical Properties

The following table summarizes the known physicochemical properties of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃ClN₂O₃ | [1] |

| Molecular Weight | 280.71 g/mol | [1] |

| Melting Point | 106–107 °C | [1] |

| Appearance | White solid | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the ¹H, ¹³C, and ¹⁵N NMR spectral data for 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, recorded in CDCl₃.[1]

¹H NMR (700 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.86 | s | - | -CHO |

| 8.15 | s | - | Pyrazole 5-H |

| 7.56–7.51 | m | - | Phenyl 2,6-H |

| 7.00–6.95 | m | - | Phenyl 3,5-H |

| 4.64 | t | 5.9 | -OCH₂CH₂Cl |

| 3.91 | t | 5.9 | -OCH₂CH₂Cl |

| 3.85 | s | - | -OCH₃ |

¹³C NMR (176 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 183.1 | -CHO |

| 163.0 | Pyrazole C-3 |

| 158.9 | Phenyl C-4 |

| 132.5 | Phenyl C-1 |

| 129.3 | Pyrazole C-5 |

| 120.6 | Phenyl C-2,6 |

| 114.7 | Phenyl C-3,5 |

| 110.9 | Pyrazole C-4 |

| 68.9 | -OCH₂CH₂Cl |

| 55.6 | -OCH₃ |

| 41.5 | -OCH₂CH₂Cl |

¹⁵N NMR (71 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| -179.0 | N-1 |

| -117.0 | N-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |

| 3127, 3101, 2940, 2826, 2748 | C-H (aromatic, aliphatic) |

| 1667 | C=O (aldehyde) |

| 1560, 1516, 1499 | C=C (aromatic) |

| 1367, 1304, 1246, 1228, 1177, 1024, 944, 825 | C-O, C-N, C-H bending |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound.

| Ion | Calculated m/z | Found m/z |

| [M + Na]⁺ | 303.0507 | 303.0508 |

Experimental Protocols

The synthesis and characterization of substituted pyrazole-4-carbaldehydes often follow established chemical procedures.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including pyrazoles.[1][2][3] The general workflow for the synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is depicted below.

Detailed Protocol:

-

Vilsmeier Reagent Preparation: Phosphorus oxychloride (40 mmol) is added dropwise to dry dimethylformamide (40 mmol) under an argon atmosphere at -10 °C. The mixture is stirred at this temperature until the formation of the viscous, white Vilsmeier reagent is complete.[1]

-

Reaction: The starting material, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (6.7 mmol), dissolved in dry dimethylformamide, is added dropwise to the pre-formed Vilsmeier reagent at room temperature. The reaction mixture is then heated to 70 °C and maintained for 24 hours.[1]

-

Workup: After cooling, the reaction mixture is poured into ice water and basified to a pH > 10 with solid sodium carbonate and sodium hydroxide.[1]

-

Purification: The resulting precipitate is filtered and purified by column chromatography on silica gel to yield the final product.[1]

Characterization Methods

The structural confirmation of the synthesized compound involves a series of analytical techniques.

References

1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The pyrazole scaffold is found in established drugs and is a subject of ongoing research due to its wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3]

This document details the chemical identity, synthesis, and characterization of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. It also explores its potential biological significance within the context of inflammatory pathways, providing detailed experimental protocols and logical workflows for researchers in drug discovery and development.

Compound Identification and Properties

Chemical Structure:

Table 1: Compound Properties

| Property | Value |

| IUPAC Name | 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |

| Synonyms | 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Physical Form | Expected to be a solid at room temperature. |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This reaction involves the formylation of an electron-rich precursor, typically a hydrazone, using the Vilsmeier reagent (a complex of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).[7][8]

General Synthesis Protocol: Vilsmeier-Haack Reaction

The synthesis is a two-step process starting from a substituted acetophenone.

Step 1: Hydrazone Formation

-

Reactants: Dissolve 3-methoxyacetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: Reflux the mixture for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting hydrazone precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization and Formylation (Vilsmeier-Haack Reaction)

-

Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, ~10 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, ~3 eq) dropwise while maintaining the temperature. Stir the mixture until the electrophilic Vilsmeier reagent forms.[9]

-

Reaction: Dissolve the hydrazone precursor from Step 1 in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

-

Heating: Stir the reaction mixture at 60–70 °C for 4–8 hours.[6][9] Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the product precipitates.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow from synthesis to final product characterization.

Caption: General workflow for the synthesis and characterization of the target compound.

Physicochemical Characterization Data

The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. While specific data for the title compound is not available, the following tables provide representative data from a closely related analogue, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, which showcases the expected signals for the core pyrazole structure.[9]

Table 2: Representative ¹H NMR Spectroscopic Data (700 MHz, CDCl₃)[9]

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~9.8-9.9 | s | 1H, -CHO | Aldehyde proton, characteristic singlet. |

| ~8.1-8.2 | s | 1H, Pyrazole 5-H | Proton on the pyrazole ring. |

| ~6.9-7.6 | m | 4H, Phenyl H | Aromatic protons of the methoxyphenyl ring. |

| ~3.8 | s | 3H, -OCH₃ | Methoxy group protons, characteristic singlet. |

Table 3: Representative ¹³C NMR Spectroscopic Data (176 MHz, CDCl₃)[9]

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~183.0 | -CHO | Aldehyde carbonyl carbon. |

| ~160.0 | Phenyl C-O | Aromatic carbon attached to the methoxy group. |

| ~110-140 | Phenyl & Pyrazole C | Aromatic and heterocyclic carbons. |

| ~55.5 | -OCH₃ | Methoxy carbon. |

Table 4: Representative FT-IR Spectroscopic Data [9]

| Wavenumber (cm⁻¹) | Assignment |

| ~1670 | C=O stretch (aldehyde) |

| ~1500-1600 | C=C and C=N stretches (aromatic/heterocycle) |

| ~2800-2900 | C-H stretch (aldehyde) |

| ~1000-1300 | C-O stretch (ether) |

Biological Activity and Potential Signaling Pathways

Pyrazole-4-carbaldehyde derivatives are recognized for a wide spectrum of biological activities, with anti-inflammatory properties being particularly prominent.[1][3] Studies on analogous compounds show that they can significantly inhibit inflammatory responses in preclinical models, such as the carrageenan-induced rat paw edema assay.[5]

The mechanism of action for many anti-inflammatory pyrazoles is linked to the inhibition of key mediators in the inflammatory cascade. This includes enzymes like cyclooxygenase (COX) and the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] The aldehyde functional group at the 4-position serves as a versatile synthetic handle, allowing for the creation of diverse derivatives (e.g., Schiff bases, chalcones) to optimize potency and selectivity against these biological targets.[3][5]

Potential Inflammatory Signaling Pathway Modulation

The diagram below illustrates a simplified inflammatory signaling pathway and highlights potential points of intervention for pyrazole-based compounds.

Caption: Simplified inflammatory cascade showing potential targets for pyrazole compounds.

Conclusion

1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block with significant potential in drug discovery. Its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction.[6] The known anti-inflammatory activities of the pyrazole-4-carbaldehyde scaffold make this compound and its derivatives promising candidates for the development of novel therapeutic agents targeting inflammatory diseases.[3] This guide provides the foundational chemical and biological context to support further research and development efforts.

References

- 1. sciensage.info [sciensage.info]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. wjpsonline.com [wjpsonline.com]

- 6. degres.eu [degres.eu]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Analysis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. These predictions are derived from the analysis of structurally similar compounds, providing a foundational dataset for researchers.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CHO | ~9.9 - 10.1 | s |

| Pyrazole H-5 | ~8.2 - 8.5 | s |

| Pyrazole H-3 | ~8.0 - 8.3 | s |

| Phenyl H-2 | ~7.2 - 7.4 | t |

| Phenyl H-6 | ~7.1 - 7.3 | dd |

| Phenyl H-4 | ~7.0 - 7.2 | d |

| Phenyl H-5 | ~6.9 - 7.1 | dd |

| OCH₃ | ~3.8 | s |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CHO | ~185.0 |

| Phenyl C-1 (ipso) | ~140.0 |

| Phenyl C-3 (ipso-O) | ~160.0 |

| Pyrazole C-4 | ~115.0 - 120.0 |

| Pyrazole C-5 | ~135.0 - 140.0 |

| Pyrazole C-3 | ~145.0 - 150.0 |

| Phenyl C-5 | ~130.0 |

| Phenyl C-2 | ~110.0 |

| Phenyl C-6 | ~115.0 |

| Phenyl C-4 | ~120.0 |

| OCH₃ | ~55.0 |

Experimental Protocol: A General Approach

The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of pyrazole-4-carbaldehyde derivatives, based on methodologies reported for analogous compounds.[1]

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

Use Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

3. Data Processing:

-

Process the raw data using appropriate NMR software.

-

Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

-

Reference the chemical shifts to the internal standard (TMS).

Visualizing the Core Structure and its Analysis

To facilitate a deeper understanding, the following diagrams illustrate the chemical structure of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and the logical workflow for its spectral analysis.

Caption: Chemical structure of the title compound.

Caption: Workflow for NMR-based structural elucidation.

References

Mass Spectrometry Analysis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification, structural elucidation, and metabolic studies. This document outlines the predicted fragmentation patterns based on established principles of mass spectrometry, provides detailed experimental protocols for analysis, and presents the information in a clear and accessible format for researchers in the field.

Predicted Mass Spectrometry Fragmentation

The fragmentation of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde under electron ionization (EI) is expected to proceed through several characteristic pathways, driven by the distinct structural motifs within the molecule: the 3-methoxyphenyl group, the pyrazole-4-carbaldehyde core, and the linkage between them. The nominal molecular weight of the compound is 202 g/mol .

Key Fragmentation Pathways:

-

Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion.

-

Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the pyrazole ring and the aldehyde group results in the loss of the CHO radical.

-

Loss of a Methyl Radical (M-15): Arising from the methoxy group on the phenyl ring.

-

Loss of Formaldehyde (M-30): A characteristic fragmentation of methoxy-substituted aromatic compounds.

-

Cleavage of the Pyrazole Ring: The pyrazole ring can undergo characteristic fragmentation by losing hydrogen cyanide (HCN) or a molecule of nitrogen (N₂).

These predicted fragmentation patterns provide a basis for the interpretation of experimental mass spectra of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

| Fragment Ion | Proposed Structure | m/z (Nominal) | Neutral Loss |

| [M]⁺˙ | 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde radical cation | 202 | - |

| [M-H]⁺ | Acylium ion | 201 | H |

| [M-CHO]⁺ | 1-(3-methoxyphenyl)-1H-pyrazole cation | 173 | CHO |

| [M-CH₃]⁺ | Cation from loss of methyl radical | 187 | CH₃ |

| [M-H₂CO]⁺˙ | Radical cation from loss of formaldehyde | 172 | H₂CO |

| [M-CHO-HCN]⁺ | Cation from subsequent loss of HCN | 146 | CHO, HCN |

| [M-CHO-N₂]⁺ | Cation from subsequent loss of N₂ | 145 | CHO, N₂ |

Experimental Protocols

Two common mass spectrometry techniques applicable to the analysis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde are Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Electrospray Ionization-Mass Spectrometry (ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like the target molecule.

1. Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

If necessary, dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

2. GC Conditions:

-

Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

3. MS Conditions (Electron Ionization):

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

ESI-MS is suitable for less volatile compounds or for obtaining molecular weight information with minimal fragmentation ("soft" ionization).

1. Sample Preparation:

-

Dissolve the sample in a solvent mixture compatible with ESI, such as acetonitrile/water (1:1 v/v) with 0.1% formic acid to aid protonation, to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to a final concentration of 1-10 µM for infusion or injection.

2. ESI-MS Conditions:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Nebulizer Gas (N₂): 30 psi.

-

Drying Gas (N₂): 5 L/min at 300 °C.

-

Mass Range: m/z 50-500.

-

Fragmentation (for MS/MS): Collision-induced dissociation (CID) with argon as the collision gas. Collision energy can be varied (e.g., 10-40 eV) to induce fragmentation and obtain structural information.

Visualizations

Predicted EI-MS Fragmentation Pathway

Caption: Predicted Electron Ionization fragmentation pathway.

General GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis.

An In-depth Technical Guide on the Solubility and Stability of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel compound 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. While specific experimental data for this compound is not yet publicly available, this document outlines the established experimental protocols and theoretical frameworks necessary for its physicochemical characterization. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding the solubility and stability of new entities like 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a critical step in the drug discovery and development process, ensuring proper formulation, delivery, and therapeutic efficacy. This guide serves as a foundational resource for researchers initiating studies on this and similar pyrazole-based compounds.

Introduction

Pyrazole-4-carbaldehyde derivatives are versatile scaffolds in medicinal chemistry, known to interact with various biological targets. The subject of this guide, 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, is a member of this class with potential therapeutic applications. Its efficacy and development as a drug candidate are fundamentally dependent on its physicochemical properties, primarily solubility and stability. Solubility influences bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and degradation pathways. This document details the requisite experimental procedures for a thorough physicochemical assessment.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its development. For 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, the following parameters are of key interest.

Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. It is a critical determinant of a drug's absorption and bioavailability.

Computational tools can provide an initial estimate of a compound's solubility. These predictions are based on the molecule's structure and various physicochemical descriptors.

Table 1: Predicted Physicochemical Properties of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

| Parameter | Predicted Value | Method/Software |

| Molecular Weight | 216.22 g/mol | N/A |

| LogP | 2.5 | (Calculated) |

| Aqueous Solubility | To be determined | (e.g., ALOGPS) |

| pKa | To be determined | (e.g., MarvinSketch) |

Note: The values in this table are placeholders and should be replaced with data from validated computational models.

Experimental determination of solubility provides the most accurate and reliable data. The following table outlines the common solvents and conditions under which the solubility of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde should be tested.

Table 2: Experimental Solubility of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | Shake-Flask (HPLC) | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask (HPLC) | ||

| 0.1 N HCl | 25 | Shake-Flask (HPLC) | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask (HPLC) | ||

| Ethanol | 25 | Shake-Flask (HPLC) |

Stability

Stability testing evaluates the effect of various environmental factors on the quality of a drug substance over time. It is essential for determining appropriate storage conditions and shelf-life.

Solid-state stability studies assess the degradation of the compound in its solid form under accelerated and long-term storage conditions.

Table 3: Solid-State Stability of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Template for Experimental Data)

| Condition | Duration | Purity (%) | Degradants (%) | Appearance |

| 40°C / 75% RH | 1 month | |||

| 40°C / 75% RH | 3 months | |||

| 40°C / 75% RH | 6 months | |||

| 25°C / 60% RH | 6 months | |||

| 25°C / 60% RH | 12 months | |||

| Photostability (ICH Q1B) |

Solution-state stability is crucial for developing liquid formulations and for understanding the compound's behavior in biological fluids.

Table 4: Solution-State Stability of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in PBS (pH 7.4) at 25°C (Template for Experimental Data)

| Time Point | Concentration (µg/mL) | % Remaining |

| 0 h | 100 | |

| 2 h | ||

| 6 h | ||

| 12 h | ||

| 24 h | ||

| 48 h |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable physicochemical characterization.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

-

Add an excess amount of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde to a vial containing a known volume of the test solvent.

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually confirm the presence of undissolved solid.

-

Separate the saturated solution from the excess solid by filtration (using a 0.22 µm filter) or centrifugation.

-

Dilute an aliquot of the clear supernatant with a suitable mobile phase.

-

Quantify the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Stability Testing Protocol (ICH Guidelines)

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Caption: Workflow for ICH-Compliant Stability Testing.

Protocol:

-

Place accurately weighed samples of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in appropriate containers (e.g., glass vials).

-

Store the samples in stability chambers under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

-

For photostability testing, expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples for analysis.

-

Analyze the samples for purity (assay) and the presence of degradation products (related substances) using a validated stability-indicating HPLC method.

-

Record any changes in physical appearance (e.g., color, crystallinity).

Potential Biological Activity and Signaling Pathways

While the specific biological targets of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde are yet to be elucidated, the broader class of pyrazole derivatives is known to exhibit a range of pharmacological activities. These activities often stem from the modulation of key signaling pathways involved in inflammation and cell proliferation.

Anti-inflammatory Activity

Many pyrazole derivatives exert anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating pro-inflammatory signaling pathways like NF-κB.

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Anticancer Activity

Some pyrazole-containing compounds have demonstrated anticancer properties by interfering with signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Potential Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the preclinical development of any new chemical entity. This guide provides the essential framework and detailed protocols for the comprehensive physicochemical characterization of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. The data generated from these studies will be instrumental in guiding formulation development, predicting in vivo behavior, and ultimately determining the therapeutic potential of this promising compound. The exploration of its biological activities, guided by the known pharmacology of related pyrazole derivatives, will further illuminate its mechanism of action and potential clinical applications.

Technical Whitepaper: Crystallographic Analysis of Phenyl-Pyrazole Carbaldehydes

To: Researchers, Scientists, and Drug Development Professionals Subject: Analysis of the Crystal Structure of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and Related Analogues

Introduction

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield an experimentally determined crystal structure for the specific compound 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. However, the pyrazole-4-carbaldehyde scaffold is a crucial pharmacophore found in numerous compounds with significant biological activities, making a structural understanding of this class of molecules vital for drug development and molecular modeling.

This technical guide provides an in-depth analysis of a closely related, structurally representative analogue: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde . The detailed crystallographic data and experimental protocols for this compound offer valuable insights into the likely molecular geometry, packing, and intermolecular interactions that would be observed in the target compound.

Crystallographic Data of a Structural Analogue: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

The crystal structure of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₄N₂O₂) provides a high-quality reference for this chemical class. The key quantitative data from the X-ray diffraction study are summarized below.[1]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₇H₁₄N₂O₂ |

| Formula Weight (Mᵣ) | 278.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.6207 (1) Å |

| b | 7.1695 (1) Å |

| c | 22.9228 (3) Å |

| α | 90° |

| β | 99.168 (1)° |

| γ | 90° |

| Volume (V) | 1398.67 (3) ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection & Refinement | |

| Radiation | Mo Kα |

| Temperature | 100 K |

| Reflections Collected | 6610 independent |

| Final R indices [I > 2σ(I)] | R₁ = 0.036, wR₂ = 0.092 |

| Goodness-of-fit (S) | 1.04 |

Experimental Protocols

General Synthesis of Pyrazole-4-carbaldehydes

The synthesis of pyrazole-4-carbaldehydes is commonly achieved via the Vilsmeier-Haack reaction.[2][3][4][5] This reaction introduces a formyl (-CHO) group onto an electron-rich heterocyclic ring. The general workflow involves the reaction of a suitable hydrazone precursor with the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3][4][5]

Synthesis of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

The specific synthesis for the analyzed analogue involved the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (0.1 mol) with phenol (0.1 mol).[1]

-

Reaction Mixture : The reactants were dissolved in 10 mL of dimethyl sulfoxide (DMSO).

-

Crystallization : The resulting product was recrystallized from an ethanol solution to yield single crystals suitable for X-ray diffraction.

Molecular and Crystal Structure Analysis

Molecular Geometry

The core of the molecule is an essentially planar 1H-pyrazole ring.[1] The planarity of this ring is a key structural feature. The two substituent rings, the phenyl ring and the phenoxy ring, are not coplanar with the central pyrazole ring.

-

The dihedral angle between the pyrazole ring and the adjacent phenyl ring is 73.67 (4)° .[1]

-

The dihedral angle between the pyrazole ring and the phenoxy ring is 45.99 (4)° .[1]

This twisted conformation is a common feature in related crystal structures and is critical for understanding receptor binding and molecular packing.[6][7][8]

Intermolecular Interactions and Crystal Packing

In the crystal lattice of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, there are no classical hydrogen bonds. Instead, the crystal packing is stabilized by weaker interactions:

-

C—H···π Interactions : A notable weak C—H···π interaction is observed involving the phenyl ring, which helps to stabilize the overall crystal structure.[1]

-

Van der Waals Forces : These forces play a significant role in the molecular packing.

The absence of strong hydrogen bonds and the presence of significant dihedral angles between the rings prevent a dense, planar packing arrangement.

Relevance in Drug Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[9] The pyrazole-4-carbaldehyde scaffold, in particular, serves as a versatile intermediate for synthesizing compounds with potential therapeutic applications.[2]

Documented biological activities for this class of compounds include:

-

Anti-inflammatory : Many pyrazole derivatives have shown potent anti-inflammatory effects.[3][9]

-

Antimicrobial : Certain substituted pyrazoles exhibit significant activity against various bacterial and fungal strains.[4][5]

-

Anticancer : The pyrazole core is present in several compounds investigated for their anti-cancer properties.[5]

The structural data presented here is crucial for computational studies, such as molecular docking and pharmacophore modeling, aimed at designing novel pyrazole-based therapeutic agents. The defined bond angles, lengths, and dihedral conformations provide a validated starting point for in silico screening and lead optimization.

References

- 1. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jpsionline.com [jpsionline.com]

- 5. chemmethod.com [chemmethod.com]

- 6. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of pyrazole-4-carbaldehyde derivatives.

An In-depth Technical Guide on the Biological Activity of Pyrazole-4-carbaldehyde Derivatives

Introduction

Pyrazole, a five-membered heterocyclic diamine, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological properties. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. Among the various functionalized pyrazoles, pyrazole-4-carbaldehyde has emerged as a critical intermediate for the synthesis of novel bioactive compounds. The aldehyde functional group at the C4 position provides a reactive site for the facile introduction of diverse pharmacophores, enabling the generation of extensive chemical libraries for drug discovery. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyrazole-4-carbaldehyde derivatives, with a focus on their potential as therapeutic agents.

General Synthesis of Pyrazole-4-carbaldehyde Derivatives

The synthesis of pyrazole-4-carbaldehyde derivatives typically commences with the Vilsmeier-Haack reaction on a suitable pyrazole precursor. This reaction introduces the formyl group (-CHO) at the 4-position of the pyrazole ring. The resulting pyrazole-4-carbaldehyde serves as a versatile building block for further derivatization, commonly through condensation reactions with various amines, hydrazines, and other nucleophiles to yield Schiff bases, hydrazones, and other related structures.

Caption: General synthetic workflow for pyrazole-4-carbaldehyde derivatives.

Biological Activities

Antimicrobial Activity

Pyrazole-4-carbaldehyde derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The imine (-C=N-) linkage in Schiff base derivatives is frequently implicated in their bioactivity.

Table 1: Antimicrobial Activity of Pyrazole-4-carbaldehyde Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |

| Series 1 | |||||||

| Compound A | 12.5 | 25 | 50 | 100 | 25 | 50 | |

| Compound B | 6.25 | 12.5 | 25 | 50 | 12.5 | 25 | |

| Series 2 | |||||||

| Compound X | >100 | 50 | 100 | >100 | 50 | 100 | |

| Compound Y | 25 | 12.5 | 50 | 100 | 25 | 50 | |

| Standard Drugs | |||||||

| Ciprofloxacin | 3.12 | 6.25 | 6.25 | 12.5 | - | - | |

| Fluconazole | - | - | - | - | 6.25 | 12.5 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth media in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

literature review on the synthesis of substituted pyrazoles.

An In-Depth Technical Guide to the Synthesis of Substituted Pyrazoles

Introduction

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and drug development.[1] Their versatile structure allows for a wide range of biological activities, leading to their incorporation into numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib, anti-obesity agents like Rimonabant, and various anticancer agents.[2][3][4] The development of efficient and regioselective synthetic methods for creating substituted pyrazole libraries is therefore a critical task for researchers and drug development professionals.

This technical guide provides a comprehensive review of the core synthetic strategies for preparing substituted pyrazoles. It covers classical and modern methodologies, presents detailed experimental protocols for key reactions, summarizes quantitative data for comparative analysis, and illustrates reaction pathways using clear, structured diagrams.

The Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyls

The most traditional and widely used method for pyrazole synthesis is the Knorr synthesis, first reported in 1883.[5][6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7][8] The method's versatility and the ready availability of starting materials make it a cornerstone of heterocyclic chemistry.[9] A primary consideration, especially with unsymmetrical dicarbonyl compounds, is regioselectivity, as the initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[6]

General Reaction Workflow

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[10]

Caption: General workflow of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazole

This protocol is adapted from a nano-ZnO catalyzed green synthesis method described by Girish et al.[5][6]

-

Reactant Preparation: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), substituted phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO (10 mol%).

-

Solvent and Reaction: Add ethanol (10 mL) as the solvent.

-

Reflux: Stir the mixture and heat it to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice and stir until a solid precipitate forms.

-

Isolation and Purification: Filter the solid product, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure 1,3,5-substituted pyrazole.

Quantitative Data for Knorr Synthesis

The following table summarizes various examples of Knorr synthesis, highlighting the diversity of substrates and conditions.

| R¹ | R³ | R² (Hydrazine) | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| CH₃ | OC₂H₅ | Phenyl | Nano-ZnO / Ethanol | 1.5 | 95 | [5][6] |

| CF₃ | Aryl | Aryl | N,N-dimethylacetamide | - | 59-98 | [6] |

| CH₃ | CH₃ | Phenyl | Ethylene Glycol | - | 70-95 | [6] |

| Phenyl | H | Hydrazine Hydrate | Acetic Acid / 1-Propanol | 1 | - | [11] |

| p-Tolyl | CF₃ | 4-Sulfamoylphenyl | HCl / Ethanol | Several | - | [12] |

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

Another prevalent method for synthesizing pyrazoles (specifically pyrazolines, which can be oxidized to pyrazoles) is the reaction between α,β-unsaturated aldehydes or ketones (chalcones) and hydrazine derivatives.[13][14] This reaction proceeds through a Michael addition followed by intramolecular cyclization and dehydration.

General Reaction Workflow

The process begins with the nucleophilic attack of the hydrazine on the β-carbon of the chalcone, leading to a cyclized intermediate that subsequently forms the pyrazoline ring.

Caption: Synthesis of pyrazolines from chalcones and hydrazines.

Detailed Experimental Protocol: Synthesis of Adamantyl Pyrazoline

This protocol is adapted from the synthesis of pyrazole-based adamantyl compounds.[14]

-

Reactant Preparation: In a suitable flask, dissolve adamantyl chalcone (0.75 mmol) and a substituted phenylhydrazine hydrochloride (0.75 mmol) in an aqueous acetic acid solution (6 mL, HOAc/H₂O = 2/1, v/v).

-

Base Addition: Add sodium acetate (0.15 mmol) to the mixture.

-

Heating and Reaction: Stir the mixture and heat it at 80°C for 48 hours.

-

Isolation: After the reaction is complete, pour the mixture into crushed ice to precipitate the product.

-

Purification: Collect the solid by filtration. The product can be purified by evaporation of the solvent in a rotary evaporator to obtain the final pyrazoline product.

Quantitative Data for Chalcone-Based Synthesis

The following table presents examples of pyrazole/pyrazoline synthesis from chalcones.

| Chalcone Substituents | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |

| Adamantyl, Phenyl | 2,4-Dinitrophenyl hydrazine | Methanol / H₂SO₄ | RT, 48h | - | [14] |

| Adamantyl, Phenyl | Phenylhydrazine HCl | Acetic Acid / Water | 80°C, 48h | - | [14] |

| Various Bis-Chalcones | Hydrazine Hydrate | Ethanol | Reflux, 16-18h | Good | [15] |

| Various Bis-Chalcones | Hydrazine Hydrate | Al₂O₃ (Solvent-free) | Microwave, 6-8 min | Excellent | [15] |

[3+2] Dipolar Cycloaddition Reactions

A powerful and modern approach for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, like an alkyne.[3][16] This method offers high regioselectivity and is compatible with a wide range of functional groups. The diazo compounds can be generated in situ from precursors like N-tosylhydrazones, enhancing the safety and practicality of the procedure.[17]

General Reaction Workflow

The core of this method is the concerted or stepwise cycloaddition of the diazo compound across the triple bond of the alkyne to directly form the aromatic pyrazole ring.

Caption: [3+2] Cycloaddition pathway for pyrazole synthesis.

Detailed Experimental Protocol: Al(OTf)₃-Promoted Cascade Reaction

This protocol is based on the synthesis of four-substituted pyrazoles from α-diazoesters and ynones.[16]

-

Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the ynone (0.2 mmol, 1.0 equiv.) and Al(OTf)₃ (10 mol%).

-

Solvent Addition: Add dry dichloroethane (DCE, 2.0 mL) to the tube.

-

Reactant Addition: Slowly add the α-diazoester (0.3 mmol, 1.5 equiv.) to the stirred solution at room temperature.

-

Reaction: Stir the mixture at 80°C and monitor by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (using a petroleum ether/ethyl acetate mixture as eluent) to afford the desired substituted pyrazole.

Case Study: Synthesis and Application of Celecoxib

Celecoxib (brand name Celebrex) is a selective COX-2 inhibitor used to treat inflammation and pain.[12] Its core structure is a 1,5-diarylpyrazole, making its synthesis a prime example of the practical application of pyrazole chemistry in drug development.[18] The most common synthesis is a direct application of the Knorr reaction.[19]

Experimental Protocol: Synthesis of Celecoxib

This protocol is a representative procedure for the final cyclocondensation step.[12][20]

-

Reactant Preparation: A solution of the 1,3-dicarbonyl precursor, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1 equiv.), is prepared in ethanol in a reaction vessel equipped with a reflux condenser.

-

Addition of Hydrazine: 4-Sulfamoylphenylhydrazine hydrochloride (1 equiv.) is added to the solution.

-

Catalysis and Reflux: A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

-

Work-up: Upon completion (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.

Signaling Pathway: COX-2 Inhibition

Celecoxib exerts its anti-inflammatory effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[12]

Caption: Simplified COX-2 pathway showing inhibition by Celecoxib.

Conclusion

The synthesis of substituted pyrazoles is a rich and evolving field. The classical Knorr synthesis and reactions involving chalcones remain robust and reliable methods for accessing a wide variety of pyrazole structures. Concurrently, modern techniques such as [3+2] cycloadditions and multicomponent reactions offer enhanced efficiency, regioselectivity, and functional group tolerance.[21][22] The successful development of drugs like Celecoxib underscores the critical importance of these synthetic strategies. A thorough understanding of these methodologies is essential for researchers and scientists aiming to design and create the next generation of pyrazole-based therapeutics.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. benchchem.com [benchchem.com]

- 13. ijirt.org [ijirt.org]

- 14. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. theaspd.com [theaspd.com]

- 16. ccspublishing.org.cn [ccspublishing.org.cn]

- 17. Visible-light-induced [3+2] cycloadditions of donor/donor diazo intermediates with alkenes to achieve (spiro)-pyrazolines and pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 19. zenodo.org [zenodo.org]

- 20. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Initial Bioactivity Screening of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prospective initial bioactivity screening of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes findings from structurally related pyrazole-4-carbaldehyde derivatives to forecast its potential therapeutic activities. This guide outlines detailed experimental protocols for key bioassays, presents potential quantitative data in structured tables for comparative purposes, and includes visualizations of experimental workflows and relevant signaling pathways to aid in research design and execution. The primary focus is on the potential anticancer, antimicrobial, and antioxidant properties, which are commonly associated with this class of compounds.[1][2][3][4]

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant effects.[1][3][4] The pyrazole-4-carbaldehyde scaffold, in particular, serves as a versatile intermediate for the synthesis of various bioactive molecules.[1][2][5] The subject of this guide, 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, possesses structural features—a pyrazole core, a methoxyphenyl group, and a carbaldehyde functional group—that suggest a high potential for biological activity. This document serves as a foundational resource for researchers initiating the biological evaluation of this compound.

Predicted Bioactivity Profile

Based on the analysis of related pyrazole-4-carbaldehyde derivatives, 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is predicted to exhibit the following primary bioactivities:

-

Anticancer Activity: Many pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7][8][9] The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

-

Antimicrobial Activity: The pyrazole nucleus is a common feature in many antimicrobial agents.[1][5][10][11] It is anticipated that the target compound will show inhibitory activity against a spectrum of pathogenic bacteria and fungi.

-

Antioxidant Activity: Several pyrazole derivatives have been reported to possess radical scavenging and antioxidant properties, suggesting a potential role in mitigating oxidative stress-related pathologies.[3][12][13][14][15]

Methodologies for Bioactivity Screening

A systematic approach to screening the bioactivity of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde should begin with a general cytotoxicity assessment, followed by more specific assays based on the initial findings.

Caption: General workflow for the initial bioactivity screening of a novel compound.

Anticancer Activity

3.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Anticancer Activity of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MCF-7 (Breast) | Prospective | - |

| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | HCT-116 (Colon) | Prospective | - |

| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | A549 (Lung) | Prospective | - |

| Pyrazole-derivative A | MCF-7 (Breast) | 8.5 | [8] |

| Pyrazole-derivative B | HCT-116 (Colon) | 12.2 | [9] |

| Pyrazole-derivative C | A549 (Lung) | 5.15 | [9] |

Antimicrobial Activity

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.

-

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

-

Data Analysis: The MIC value is reported in µg/mL or µM.

Table 2: Hypothetical Antimicrobial Activity of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and Related Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | S. aureus (Gram +) | Prospective | - |

| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | E. coli (Gram -) | Prospective | - |

| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | C. albicans (Fungus) | Prospective | - |

| Pyrazole-4-carbaldehyde derivative D | B. subtilis | 40 | [5] |

| Pyrazole-4-carbaldehyde derivative E | P. aeruginosa | >100 | [5] |

| Pyrazole-4-carbaldehyde derivative F | C. albicans | 50 | [5] |

Antioxidant Activity

3.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

-

Protocol:

-

Sample Preparation: Prepare different concentrations of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in methanol.

-

Reaction Mixture: Add the sample solutions to a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[12]

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

-

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the effective concentration of the compound that scavenges 50% of the DPPH radicals).

Table 3: Hypothetical Antioxidant Activity of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and Related Compounds

| Compound | Assay | EC50 (µg/mL) | Reference |

| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | DPPH Scavenging | Prospective | - |

| 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Nitric Oxide Scavenging | Prospective | - |

| Pyrazole derivative G | DPPH Scavenging | 15.8 | [15] |

| Pyrazole derivative H | Nitric Oxide Scavenging | 22.4 | [15] |

| Ascorbic Acid (Standard) | DPPH Scavenging | 5.2 | [15] |

Potential Signaling Pathway Modulation

Given the prevalence of anticancer activity among pyrazole derivatives, a plausible mechanism of action for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde could involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

While further empirical studies are essential, the existing literature on analogous pyrazole-4-carbaldehyde derivatives provides a strong rationale for investigating 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde as a potential anticancer, antimicrobial, and antioxidant agent. The experimental protocols and predictive data presented in this guide offer a structured framework for initiating a comprehensive bioactivity screening of this promising compound. The outcomes of such studies will be crucial in elucidating its therapeutic potential and guiding future drug development efforts.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpsionline.com [jpsionline.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alliedacademies.org [alliedacademies.org]

- 10. ijpsr.com [ijpsr.com]

- 11. orientjchem.org [orientjchem.org]

- 12. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. The protocols detailed below are based on established methodologies for analogous compounds and can be adapted for the specific synthesis of derivatives from the title compound.

Introduction

1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of a variety of heterocyclic compounds. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. The aldehyde functionality at the 4-position of the pyrazole ring serves as a crucial handle for further molecular elaboration, most notably through condensation reactions to form chalcones, which are themselves valuable precursors to other heterocyclic systems like pyrazolines and pyridines.

Synthetic Applications

The primary application of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in organic synthesis is as an electrophilic partner in condensation reactions. The most common and synthetically valuable of these is the Claisen-Schmidt condensation.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with various acetophenones or other enolizable ketones provides a straightforward route to pyrazole-based chalcones (α,β-unsaturated ketones). These chalcones are not only biologically active molecules in their own right but also serve as versatile intermediates for the synthesis of other heterocyclic compounds.

Experimental Workflow for Chalcone Synthesis

Caption: General workflow for the synthesis of pyrazole chalcones via Claisen-Schmidt condensation.

Synthesis of Pyrazoline Derivatives

The chalcones derived from 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be readily converted into pyrazoline derivatives through cyclocondensation with hydrazine or its derivatives. Pyrazolines are another class of five-membered heterocyclic compounds with significant biological activities.

Experimental Workflow for Pyrazoline Synthesis

Caption: General workflow for the synthesis of pyrazolines from pyrazole chalcones.

Biological Activities of Derivatives

Derivatives of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, particularly the corresponding chalcones and pyrazolines, have been reported to exhibit a range of biological activities. The primary activities of interest are anti-inflammatory and antimicrobial.

Anti-inflammatory Activity

Many pyrazole-based compounds exhibit anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2] Chalcones have also been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[3][4]

Inhibition of the NF-κB Signaling Pathway by Pyrazole Chalcones

Caption: Pyrazole chalcones can inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα.

Inhibition of the COX-2 Pathway

Caption: Pyrazole derivatives can exert anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.

Antimicrobial Activity

Pyrazole and pyrazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The presence of different substituents on the aryl rings can significantly influence the antimicrobial spectrum and potency. The mechanism of action is often multifaceted, potentially involving the disruption of microbial cell walls, interference with DNA synthesis, or inhibition of essential enzymes.[5][6]

Experimental Protocols

General Protocol for the Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

The synthesis of the title compound can be achieved via the Vilsmeier-Haack reaction of the corresponding acetophenone hydrazone.

-

Synthesis of 3-methoxyacetophenone phenylhydrazone:

-

To a solution of 3-methoxyacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1.1 equivalents) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

-

Vilsmeier-Haack Reaction:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with stirring.

-

To the prepared Vilsmeier reagent, add the 3-methoxyacetophenone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

-

General Protocol for the Synthesis of Pyrazole Chalcones

-

In a round-bottom flask, dissolve 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

-

To this solution, add an aqueous solution of sodium hydroxide (20-40%) dropwise with stirring at room temperature.

-

Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.

-